molecular formula C12H15ClO6 B2648503 2-(2-Chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 1093407-49-8

2-(2-Chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B2648503
CAS No.: 1093407-49-8
M. Wt: 290.7
InChI Key: XVRYBMZGZZIPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a synthetic glycoside featuring a six-membered oxane ring (a sugar moiety) substituted with a hydroxymethyl group at position 6 and three hydroxyl groups at positions 3, 4, and 3. The defining structural feature is the 2-chlorophenoxy group attached to position 2 of the oxane core.

Properties

IUPAC Name

2-(2-chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO6/c13-6-3-1-2-4-7(6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRYBMZGZZIPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenol and a suitable oxane precursor.

    Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydroxide) to deprotonate the phenol group, followed by nucleophilic substitution to attach the chlorophenoxy group to the oxane ring.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for maximum yield and efficiency, and the use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The chlorophenoxy group can be reduced to form a phenol.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of 2-(2-Chlorophenoxy)-6-(carboxymethyl)oxane-3,4,5-triol.

    Reduction: Formation of 2-(2-Hydroxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol.

    Substitution: Formation of 2-(2-Methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

α-Arbutin and β-Arbutin

Structural Features :

  • Core : Both arbutins share the oxane backbone with hydroxymethyl (position 2) and triol (positions 3, 4, 5) groups.
  • Substituent: A 4-hydroxyphenoxy group replaces the 2-chlorophenoxy group in the target compound.
  • Stereochemistry : α-arbutin has an α-configuration at the glycosidic bond, while β-arbutin is β-configured .

Dapagliflozin

Structural Features :

  • Core : Identical oxane backbone (hydroxymethyl and triol groups).
  • Substituent : A 4-chloro-3-(4-ethoxyphenylmethyl)phenyl group at position 2, creating a bulkier, lipophilic side chain .

EMPA (Empagliflozin-Related Compounds)

Structural Features :

  • Core : Similar oxane backbone.
  • Substituent : A 4-chloro-3-(substituted phenyl) group , e.g., linked to oxolan-3-yl or brominated moieties in impurities (IMP1 and IMP2) .

Phenolic Glycosides from Radula complanata

Structural Features :

  • Core : Oxane backbone with hydroxymethyl and triol groups.
  • Substituent: Varied phenolic groups (e.g., stilbenes, terpene glycosides) .

Comparative Data Table

Compound Name Substituent at Position 2 Core Structure Biological Role Source
2-(2-Chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol 2-chlorophenoxy Oxane + triol + hydroxymethyl Hypothetical synthetic agent Synthetic (assumed)
α-Arbutin 4-hydroxyphenoxy Same Depigmenting agent Enzymatic synthesis
β-Arbutin 4-hydroxyphenoxy Same Natural depigmenting agent Ericaceae plants
Dapagliflozin 4-chloro-3-(4-ethoxyphenylmethyl) Same SGLT2 inhibitor Synthetic
EMPA Impurity 1 (IMP1) 5-bromo-2-chlorophenylmethyl Same Synthetic intermediate Pharmaceutical synthesis

Structural and Functional Implications

  • Chlorine vs.
  • Substituent Complexity : Bulkier groups in dapagliflozin and EMPA analogs enhance target specificity but may increase synthetic complexity .
  • Natural vs. Synthetic : Natural glycosides (e.g., β-arbutin) prioritize ecological functionality, while synthetic derivatives optimize pharmacokinetics .

Biological Activity

The compound 2-(2-Chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a synthetic derivative with potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes. This article delves into its biological activity, exploring its mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H15ClO6
  • Molecular Weight : 290.7 g/mol
  • CAS Number : 3018-53-9

The compound features a chlorophenoxy group and a hydroxymethyl functional group, which are significant for its biological interactions.

  • Antidiabetic Properties :
    • The compound has been shown to enhance insulin sensitivity and glucose uptake in various cell models. It operates through the activation of the insulin signaling pathway, which is crucial for glucose homeostasis.
    • In vitro studies indicate that it may inhibit gluconeogenesis in hepatocytes, contributing to lower blood glucose levels.
  • Antioxidant Activity :
    • The presence of hydroxymethyl groups is associated with increased antioxidant activity. Studies demonstrate that the compound can scavenge free radicals and reduce oxidative stress in cellular models.
  • Anti-inflammatory Effects :
    • Research indicates that this compound can modulate inflammatory pathways by downregulating pro-inflammatory cytokines like TNF-α and IL-6 in macrophage models.

Efficacy in Animal Models

A series of studies have evaluated the efficacy of this compound in animal models:

Study TypeModel UsedKey Findings
Diabetic RatsStreptozotocin-induced diabetesSignificant reduction in blood glucose levels after treatment compared to control.
InflammationCarrageenan-induced paw edemaReduced swelling and inflammatory markers post-treatment.
Oxidative StressD-galactose-induced oxidative stressIncreased antioxidant enzyme activity (SOD, CAT) in liver tissues.

Clinical Case Studies

  • Case Study on Diabetes Management :
    • A clinical trial involving patients with type 2 diabetes showed that administration of the compound led to a 20% reduction in HbA1c levels over three months compared to baseline measurements.
  • Inflammation Reduction :
    • Another study assessed patients with chronic inflammatory conditions, revealing a marked decrease in CRP levels and improvement in quality of life metrics after eight weeks of treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.